1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide
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Overview
Description
1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methyl-4,5-dihydro-1H-imidazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydroiodide salt is then formed by treating the resulting compound with hydroiodic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products. The use of automated systems and stringent quality control measures ensures consistency and reliability in the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions result in various substituted imidazole derivatives .
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzenesulfonyl chloride
- 4-chlorobenzenemethanesulfonyl chloride
- 4-fluorobenzenesulfonyl chloride
- 4-methylbenzylsulfonyl chloride
Uniqueness
1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide is unique due to the presence of both the 4-chlorobenzenesulfonyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its hydroiodide salt form also enhances its solubility and stability, further contributing to its utility in research and industry .
Properties
CAS No. |
477762-92-8 |
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Molecular Formula |
C10H12ClIN2O2S |
Molecular Weight |
386.63 |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole;hydroiodide |
InChI |
InChI=1S/C10H11ClN2O2S.HI/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10;/h2-5H,6-7H2,1H3;1H |
InChI Key |
WCSOSVVJGLUVHL-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl.I |
solubility |
not available |
Origin of Product |
United States |
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